Benz(a)anthracen-2-ol

Endocrine disruption Estrogen receptor PAH structure-activity relationship

Benz(a)anthracen-2-ol (CAS 69847-27-4), also designated as 2-hydroxybenz[a]anthracene (2-OHBaA), is a monohydroxylated polycyclic aromatic hydrocarbon (OHPAH) with the molecular formula C18H12O and a molecular weight of 244.3 g/mol. It belongs to the benz[a]anthracene monohydroxy positional isomer series, which includes the 1-, 3-, 4-, 8-, 9-, and 10-hydroxy derivatives.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 69847-27-4
Cat. No. B12644320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracen-2-ol
CAS69847-27-4
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C=C4)O
InChIInChI=1S/C18H12O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-11,19H
InChIKeyHROZYVOTLYXJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(a)anthracen-2-ol (CAS 69847-27-4): A Structurally Distinct Monohydroxylated PAH with Unique ER-Mediated Activity Profile for Targeted Research Procurement


Benz(a)anthracen-2-ol (CAS 69847-27-4), also designated as 2-hydroxybenz[a]anthracene (2-OHBaA), is a monohydroxylated polycyclic aromatic hydrocarbon (OHPAH) with the molecular formula C18H12O and a molecular weight of 244.3 g/mol [1]. It belongs to the benz[a]anthracene monohydroxy positional isomer series, which includes the 1-, 3-, 4-, 8-, 9-, and 10-hydroxy derivatives [1]. Unlike the parent hydrocarbon benz[a]anthracene, which shows no estrogen receptor binding, 2-OHBaA exhibits experimentally verified binding affinity for the human estrogen receptor alpha (hERα) with a measured logRBA of -0.863 [2]. Critically, among the 4-ring OHPAHs, 2-OHBaA is functionally classified as an antiestrogen—a property that directly contrasts with the estrogenic agonist activity of its 3- and 4-hydroxy positional isomers [3].

Why Positional Isomerism in Monohydroxylated Benz[a]anthracenes Precludes Simple Interchangeability in Research and Analytical Workflows


Monohydroxylated benz[a]anthracenes are not functionally interchangeable. The position of the single hydroxyl group on the tetracyclic aromatic scaffold dictates whether the compound acts as an estrogen receptor (ER) agonist or antagonist. Specifically, 3- and 4-hydroxybenz[a]anthracene are confirmed ER agonists with relative estrogenic potencies (REPE) of 4.2 × 10⁻³ and 7.5 × 10⁻³ respectively, whereas 2-hydroxybenz[a]anthracene is a confirmed ER antagonist with a relative antiestrogenic potency (REPAE) of 0.42 [1]. Furthermore, metabolic fate diverges sharply: 2-OHBaA is not detected as a phase I metabolite in mammalian systems (rats, rabbits, mice), while the 3-, 4-, 8-, and 9-hydroxy isomers are readily detected as conjugated metabolites [2]. These functional and metabolic divergences mean that procuring the incorrect isomer will produce qualitatively different—and potentially misleading—experimental results in ER-mediated assays, biomarker studies, and analytical method development.

Benz(a)anthracen-2-ol Quantitative Differentiation Evidence: ER Functional Activity, Metabolic Fate, and Structural Parameters Versus Positional Isomers


Functional ER Activity Inversion: 2-OHBaA Is an Antagonist While 3- and 4-OHBaA Are Agonists

In a yeast two-hybrid assay expressing human estrogen receptor α (hERα), 2-hydroxybenz[a]anthracene (2-OHBaA) exhibited antiestrogenic activity with a relative antiestrogenic potency (REPAE) of 0.42. In contrast, 4-hydroxybenz[a]anthracene (4-OHBaA) exhibited the strongest estrogenic activity among all tested 4-ring OHPAHs with a relative estrogenic potency (REPE) of 7.5 × 10⁻³, and 3-hydroxybenz[a]anthracene (3-OHBaA) exhibited estrogenic activity with REPE = 4.2 × 10⁻³ [1]. REPE and REPAE values were calculated as the inverse values of the relative concentration of the test compound that gave the same activities as 17β-estradiol (E2) and 4-hydroxytamoxifen, respectively. The parent hydrocarbon benz[a]anthracene showed no estrogenic or antiestrogenic activity.

Endocrine disruption Estrogen receptor PAH structure-activity relationship Yeast two-hybrid assay

Metabolic Fate Divergence: 2-OHBaA Is Not Detected as a Phase I Metabolite in Mammalian Systems Unlike 3-, 4-, 8-, and 9-OHBaA

In a comprehensive in vivo metabolism study of benz[a]anthracene conducted in rats, rabbits, and mice, the 1- and 2-hydroxy isomers were explicitly not detected among urinary and biliary metabolites. In contrast, 3-, 4-, 8-, and 9-hydroxybenz[a]anthracene were all identified as sulfuric acid and glucuronic acid conjugates in urine and, in some cases, in bile and feces. Additionally, 3,4-dihydro-3,4-dihydroxy-, 5,6-dihydro-5,6-dihydroxy-, 8,9-dihydro-8,9-dihydroxy-, and 10,11-dihydro-10,11-dihydroxy-benz[a]anthracene were detected as conjugates [1]. This study provides direct, within-experiment comparative data across multiple positional isomers.

PAH metabolism Biomonitoring Phase I metabolism Urinary biomarkers

Structural Parameter Clustering: O-H Distance and L/B Ratio Place 2-OHBaA in the Antiestrogenic Class Distinct from Estrogenic Isomers

A systematic structural analysis of 63 monohydroxylated PAHs evaluated alongside estrogenic/antiestrogenic activity classification in the yeast two-hybrid assay revealed that estrogenic OHPAHs (including 3- and 4-OHBaA) consistently possess O-H distances (between the phenolic oxygen atom and the farthest hydrogen atom) in the range of 10.825–11.738 Å and length-to-breadth (L/B) ratios of the rectangular van der Waals plane in the range of 1.599–1.734. In contrast, antiestrogenic OHPAHs, which include 2-OHBaA alongside 2- and 3-hydroxybenzo[c]phenanthrenes and 3-hydroxychrysene, exhibit broader parameter ranges: O-H distances of 8.47–11.681 Å and L/B ratios of 1.277–1.734 [1]. The lower bound of the O-H distance for antiestrogenic OHPAHs (8.47 Å) extends well below the minimum observed for estrogenic OHPAHs (10.825 Å), providing a partial physicochemical basis for the functional divergence.

QSAR Molecular descriptors Estrogen receptor Computational toxicology

Validated Inclusion in Multi-Analyte OHPAH Analytical Panels Confirms Practical Utility in Biomonitoring Methods

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous quantification of 16 hydroxylated PAHs in 3-mL urine samples explicitly includes 2-hydroxybenzo(a)anthracene (2-OHBaA) alongside 1-OHBaA as target analytes representing the 4-ring OHPAH class. The method achieved coefficients of variation between 7% and 27% and limits of quantitation between 0.002 and 0.010 µg/L urine across the analyte panel. However, among the 4- and 5-ring metabolites, only 1-hydroxypyrene (1-OHPYR) could be quantified in real worker samples, while 2-OHBaA and other higher-ring OHPAHs were below quantification limits [1]. This validates 2-OHBaA as a chromatographically resolvable and analytically distinguishable isomer within multi-analyte panels, supporting its use as a reference standard even when endogenous levels are below detection limits.

LC-MS/MS Biomonitoring Analytical method validation Occupational exposure

Priority Application Scenarios for Benz(a)anthracen-2-ol Procurement Based on Verified Quantitative Differentiation


ER-Mediated Endocrine Disruption Screening: Isomer-Specific Antagonist Reference Control

In vitro screening programs characterizing the endocrine-disrupting potential of PAH metabolites require both estrogenic agonist and antiestrogenic antagonist reference compounds with matched structural scaffolds. While 3-OHBaA (REPE = 4.2 × 10⁻³) and 4-OHBaA (REPE = 7.5 × 10⁻³) serve as 4-ring OHPAH agonist controls, 2-OHBaA (REPAE = 0.42) provides a structurally matched 4-ring OHPAH antagonist control, enabling direct isomer-to-isomer comparison of ER-mediated transcriptional outcomes within the same chemical class [1]. This paired use of positional isomers from the benz[a]anthracene series eliminates scaffold-dependent confounding in SAR interpretation.

Analytical Reference Standard for Isomer-Specific OHPAH Biomonitoring with Reduced Endogenous Interference

Urinary biomonitoring of PAH exposure in occupational and environmental health studies typically employs 3-OHBaA as a biomarker. However, 2-OHBaA is not a detectable endogenous metabolite in mammalian systems [2], making it uniquely suitable as a non-endogenous internal standard, surrogate recovery standard, or system suitability check compound in validated LC-MS/MS methods [3]. Its use eliminates the risk of endogenous background interference that would confound quantification if 3-OHBaA were employed as an internal standard in the same analytical run.

QSAR Model Development and Validation for Predicting ER Binding of Hydroxylated PAHs

The experimentally measured logRBA of -0.863 for 2-OHBaA against hERα [4] provides a critical data point for calibrating and externally validating QSAR models that predict estrogen receptor binding affinity from molecular descriptors. Combined with the distinct antiestrogenic functional classification confirmed by yeast two-hybrid assay (REPAE = 0.42) [1], 2-OHBaA serves as a structurally informative compound for training machine learning models aimed at predicting both binding affinity and functional activity direction (agonist vs antagonist) from computed molecular properties.

Structure-Activity Relationship Studies on the Role of Hydroxyl Position in PAH Biological Activity

The benz[a]anthracene monohydroxy series represents a minimal perturbation chemical library for probing how hydroxyl group position modulates receptor binding, metabolic stability, and toxicological outcome. 2-OHBaA is the sole antiestrogenic member of this series, while 3-, 4-, and 10-OHBaA are estrogenic [1], and 2-OHBaA is uniquely absent from the mammalian metabolite profile [2]. Procuring the complete set of positional isomers—including 2-OHBaA—enables systematic SAR investigations that can reveal the molecular determinants of ER functional selectivity and metabolic processing in polycyclic aromatic systems.

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